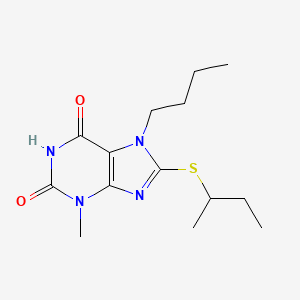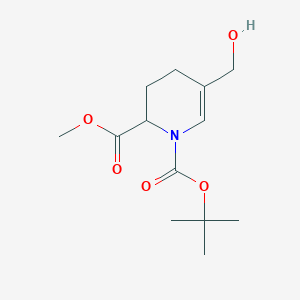
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid is a chemical compound with the molecular weight of 191.15 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, energetic salts were synthesized by reacting H4 TTP with various alkali metals .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring linked to a tetrazole ring . In certain complexes, the pyridine rings are linked to form two-dimensional layers .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 284-285°C .
Scientific Research Applications
Antiallergic Activity
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid and its derivatives have been studied for their antiallergic properties. For example, 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues exhibited significant antiallergic activity in tests on rats. These compounds, including the tetrazole series, demonstrated potential as potent antiallergic agents, with some being more effective than disodium cromoglycate, a known antiallergic drug (Nohara et al., 1985).
Synthesis and Reactivity
In the field of organic chemistry, the compound has been utilized in various synthesis and reactivity studies. For instance, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine have been investigated, showcasing the compound's utility in the synthesis of complex molecules (Yıldırım et al., 2005).
Coordination Compounds and Luminescent Properties
The compound and its analogues have been used extensively in the synthesis of coordination compounds with metals like zinc and gadolinium. These compounds exhibit interesting structural and luminescent properties, making them relevant in materials science for potential applications in luminescence and as frameworks in molecular architecture (Zou et al., 2014), (Shen et al., 2016).
Electrochemical Activities
The compound and related structures have been used in the study of electrochemical activities. This includes the investigation of Co(II) and Cu(II)-Complexes with derivatives of 5-Aminosalicylate, which are significant in understanding redox reactions and electrocatalytic processes (Zhao et al., 2013).
Biochemical Analysis
Biochemical Properties
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. The tetrazole ring can mimic carboxylate groups, allowing it to bind to metal ions and enzymes that typically interact with carboxylates. This interaction can influence the activity of metalloenzymes and other proteins that require metal cofactors for their function .
Cellular Effects
In cellular systems, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules by binding to metal ions, which are crucial for the function of many signaling proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, potentially altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form coordination complexes with metal ions. These complexes can inhibit or activate enzymes by altering their active sites or by competing with natural substrates. The tetrazole ring’s ability to delocalize negative charge makes it an effective mimic of carboxylate groups, allowing it to participate in hydrogen bonding and electrostatic interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but its activity can diminish over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. These adverse effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. Additionally, it can affect metabolite levels by altering the balance of reactions in which it participates .
properties
IUPAC Name |
5-(2H-tetrazol-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHIIUVBCHQIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NNN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342734-35-3 |
Source


|
| Record name | 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2572070.png)
![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2572074.png)

![N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2572079.png)


![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2572083.png)
![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate](/img/structure/B2572084.png)


![(E)-3-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2572088.png)
